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molecular formula C12H16O2SSi B8310770 [2-(3-Methanesulfonylphenyl)ethynyl]trimethylsilane

[2-(3-Methanesulfonylphenyl)ethynyl]trimethylsilane

Cat. No. B8310770
M. Wt: 252.41 g/mol
InChI Key: MGDDFAHTGRYMDS-UHFFFAOYSA-N
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Patent
US07893267B2

Procedure details

To a solution of 0.24 g (0.95 mmol) of the above (3-methanesulfonyl-phenylethynyl)-trimethyl-silane in methanol (2 mL) was added K2CO3 aq. solution (1 M, 1 mL), the mixture was stirred at room temperature for 1 h. After usual workup, the residue was purified by column chromatography eluted with hexanes/ethyl acetate (v/v=5:1 then 3:1) to give 140 mg (82%) 1-ethynyl-3-methanesulfonyl-benzene.
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:6]=[C:7]([C:11]#[C:12][Si](C)(C)C)[CH:8]=[CH:9][CH:10]=1)(=[O:4])=[O:3].C([O-])([O-])=O.[K+].[K+]>CO>[C:11]([C:7]1[CH:8]=[CH:9][CH:10]=[C:5]([S:2]([CH3:1])(=[O:3])=[O:4])[CH:6]=1)#[CH:12] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.24 g
Type
reactant
Smiles
CS(=O)(=O)C=1C=C(C=CC1)C#C[Si](C)(C)C
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After usual workup, the residue was purified by column chromatography
WASH
Type
WASH
Details
eluted with hexanes/ethyl acetate (v/v=5:1

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#C)C1=CC(=CC=C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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